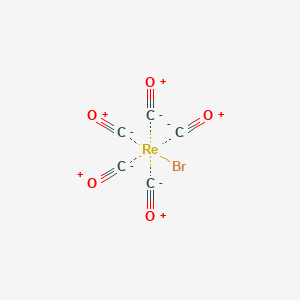

Pentacarbonylbromorhenium

Description

Overview of Rhenium Organometallic Chemistry and its Significance

The organometallic chemistry of rhenium is a vast and diverse field, encompassing compounds with rhenium in oxidation states ranging from -3 to +7. thieme-connect.de The discovery of rhenium, the last stable element to be identified in the periodic table, was followed by decades of research primarily focused on its carbonyl complexes. thieme-connect.de The carbon monoxide (CO) ligand is particularly dominant in the chemistry of lower oxidation states of rhenium (Re(-III) to Re(II)), with much of this chemistry originating from dirhenium decacarbonyl, Re₂(CO)₁₀. researchgate.net

The significance of rhenium organometallic chemistry lies in its broad range of applications. Luminescent fac-[ReX(CO)₃L₂] complexes are of great practical importance in the development of photoresponsive materials and sensors. researchgate.net Furthermore, rhenium-based compounds have shown promise in catalysis, including applications in petroleum refining and as catalysts for a variety of oxidation and oxygen transfer reactions. thieme-connect.deresearchgate.net In the rapidly evolving field of bioorganometallic chemistry, stable Re(CO)₃ fragments are being attached to biologically active molecules to target specific tissues or organs for diagnostic and therapeutic purposes. researchgate.net

Historical Development of Halopentacarbonylrhenium(I) Chemistry

The field of rhenium organometallic chemistry was pioneered by Walter Hieber in the early 1940s, with a primary focus on carbonyl complexes. thieme-connect.de For a considerable period, the chemistry was dominated by low-oxidation-state compounds, and it was not until the 1980s that other areas of organorhenium chemistry began to be significantly developed. thieme-connect.de The halopentacarbonylrhenium(I) species, including pentacarbonylbromorhenium, are important products derived from the oxidation of dirhenium decacarbonyl. researchgate.net These compounds, with the general formula Re(CO)₅X (where X is a halogen), have proven to be crucial starting materials in this field. researchgate.net The reaction of halopentacarbonylrhenium(I) species with tetrahydrofuran (B95107) (THF) leads to the formation of dimeric complexes with bridging halogen groups, which are themselves useful synthetic intermediates. archive.org

Pentacarbonylbromorhenium as a Foundational Precursor in Inorganic and Organometallic Synthesis

Pentacarbonylbromorhenium is a widely utilized precursor in the synthesis of a multitude of rhenium-containing compounds. americanelements.com Its utility stems from the lability of the bromide ligand, which can be readily substituted by other ligands to generate a diverse range of derivatives. For instance, it is the starting material for rhenium-polypyridine complexes, which have potential applications in catalysis and solar energy conversion. chemicalbook.comsigmaaldrich.com It is also used to study π-electron deficient complexes formed between tricarbonylhalorhenium and diimine ligands. chemicalbook.comsigmaaldrich.com

The reaction of pentacarbonylbromorhenium with various ligands, such as imidazo[4,5-f]-1,10-phenanthroline derivatives, leads to the formation of coordination complexes of the form fac-[ReBr(CO)₃(N^N)]. researchgate.net Similarly, its reaction with diethyl-2,2'-biquinoline-4,4'-dicarboxylate (debq) in toluene (B28343) yields fac-[Re(CO)₃(debq)Br]. cardiff.ac.uk These reactions highlight the role of pentacarbonylbromorhenium as a versatile building block for constructing more complex molecular architectures with specific photophysical or catalytic properties.

Properties

IUPAC Name |

bromorhenium;carbon monoxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJBOTGGBYFKEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Br[Re] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrO5Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-21-4 | |

| Record name | Bromopentacarbonylrhenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopentacarbonylrhenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies of Pentacarbonylbromorhenium

Classical Preparative Routes

The traditional methods for synthesizing Pentacarbonylbromorhenium rely on well-established, robust reactions that have been staples in inorganic chemistry laboratories for decades.

The most common and direct route to Pentacarbonylbromorhenium is through the halogenation of Dirhenium Decacarbonyl, [Re₂(CO)₁₀]. This reaction involves the cleavage of the metal-metal bond in the dirhenium precursor by elemental bromine.

This method is highly effective and is detailed in the well-regarded series Inorganic Syntheses. umich.edu The procedure involves dissolving Dirhenium Decacarbonyl in a suitable inert solvent, such as hexane (B92381), under an inert atmosphere (e.g., nitrogen). umich.edu A stoichiometric amount of bromine is then added to the solution. The reaction proceeds readily at room temperature, signaled by a color change and the precipitation of the product. umich.edu Pentacarbonylbromorhenium is a stable, crystalline solid that can be isolated in high yield from the reaction mixture.

Detailed Reaction Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Dirhenium Decacarbonyl, [Re₂(CO)₁₀] | umich.edu |

| Reagent | Bromine (Br₂) | umich.edu |

| Solvent | Hexane | umich.edu |

| Temperature | Room Temperature | umich.edu |

| Atmosphere | Inert (Nitrogen) | umich.edu |

| Product | Pentacarbonylbromorhenium, [ReBr(CO)₅] | umich.edu |

| Yield | High | umich.edu |

This synthetic route is favored for its simplicity, high efficiency, and the direct formation of the desired mononuclear rhenium(I) complex. umich.edu

While the direct bromination of Dirhenium Decacarbonyl is the principal established route, it is also important to recognize the role of Pentacarbonylbromorhenium as a pivotal precursor in numerous chemical transformations. It is a commercially available synthon used to generate a wide variety of other rhenium complexes. For instance, it is the starting material for the synthesis of tricarbonyl rhenium complexes, which are of significant interest in coordination chemistry and catalysis. researchgate.net The transformation of [ReBr(CO)₅] into other species, rather than its formation from other complex precursors, constitutes the bulk of established protocols involving this compound.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry aims to develop methods that are more controlled, efficient, and environmentally benign. Research into the synthesis of Pentacarbonylbromorhenium reflects these goals.

A more controlled, stepwise approach to Pentacarbonylbromorhenium can be achieved through ligand exchange reactions. This strategy avoids the use of elemental bromine and allows for milder reaction conditions. A key example of this approach involves the use of a precursor complex with a good leaving group, such as triflate (OTf⁻).

While a direct synthesis of [ReBr(CO)₅] via this method is not widely documented, a closely related and effective synthesis for the analogous iodo-complex, [Re(CO)₅I], has been reported. acs.org This provides a strong precedent for the synthesis of the bromo-variant. The proposed two-step mechanism would be:

Formation of the Triflate Complex: Dirhenium Decacarbonyl is reacted with triflic acid to form a highly reactive pentacarbonylrhenium triflate species.

Anion Exchange: The triflate complex is then treated with a source of bromide ions (e.g., a tetraalkylammonium bromide salt), where the bromide ion displaces the triflate ligand to yield the final product.

Proposed Ligand Exchange Pathway:

| Step | Reactants | Product |

|---|---|---|

| 1 | Re₂(CO)₁₀ + Triflic Acid | [Re(CO)₅(OTf)] (intermediate) |

| 2 | [Re(CO)₅(OTf)] + Bromide Source (e.g., NBu₄Br) | [ReBr(CO)₅] + NBu₄OTf |

This method offers greater control over the reaction and avoids the handling of hazardous elemental bromine. The triflate intermediate is highly reactive due to the excellent leaving group ability of the triflate anion. acs.org

Microwave-assisted synthesis has emerged as a powerful tool in inorganic and organometallic chemistry, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions. sigmaaldrich.comberkeley.edugoogle.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

Anticipated Advantages of Microwave-Assisted Synthesis:

| Feature | Benefit | Source |

|---|---|---|

| Reaction Time | Potentially reduced from hours to minutes | sigmaaldrich.com |

| Energy Efficiency | Direct heating of reactants and solvent | google.com |

| Product Yield | Often improved due to reduced side reactions | sigmaaldrich.com |

| Reaction Conditions | May allow for lower temperatures or pressures | sigmaaldrich.com |

Further research in this area could lead to a more rapid and energy-efficient protocol for this fundamental inorganic preparation.

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Pentacarbonylbromorhenium can be evaluated through this lens.

Atom Economy: The classical synthesis via direct bromination of [Re₂(CO)₁₀] exhibits excellent atom economy, as all atoms from the reactants are incorporated into the final product. There are no byproducts, which aligns with the waste prevention principle of green chemistry.

Use of Safer Reagents: While the classical route is atom-economical, it uses elemental bromine, which is a hazardous and corrosive substance. The ligand exchange methodology via a triflate intermediate offers a potentially safer alternative by replacing bromine with less hazardous bromide salts.

Solvent Choice: The choice of solvent is also a key consideration. The classical synthesis often uses hydrocarbons like hexane. Green chemistry principles would encourage the exploration of less volatile and less toxic solvents where possible. Furthermore, developing solvent-free methods, such as mechanochemical synthesis (solid-state grinding), represents an advanced green chemistry approach, though this has not yet been reported for this specific compound.

By applying these principles, future synthetic routes to Pentacarbonylbromorhenium can be made safer, more efficient, and more sustainable.

Isolation and Purification Techniques

Following the synthesis of pentacarbonylbromorhenium, the crude product often contains unreacted starting materials, byproducts, and other impurities. Therefore, effective isolation and purification are paramount to obtaining a compound of high purity, which is crucial for its application in further research and synthesis. The primary techniques employed for the purification of pentacarbonylbromorhenium are recrystallization and chromatographic methods.

Recrystallization Protocols for Compound Enrichment

Recrystallization is a fundamental technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pentacarbonylbromorhenium, which is soluble in many organic solvents like ether and carbon tetrachloride but insoluble in water, selecting an appropriate solvent system is key to successful purification.

While specific, detailed recrystallization protocols for pentacarbonylbromorhenium are not extensively documented in readily available literature, general principles of recrystallization for organometallic compounds can be applied. A common approach involves dissolving the crude product in a minimal amount of a suitable hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of pentacarbonylbromorhenium decreases, leading to the formation of well-defined crystals, while the more soluble impurities remain in the mother liquor.

The selection of an appropriate solvent or solvent system is critical and often determined empirically. For similar metal carbonyl complexes, solvent pairs are often employed. nih.gov A typical procedure would involve dissolving the compound in a solvent in which it is highly soluble (e.g., dichloromethane) and then slowly adding a miscible solvent in which it is poorly soluble (e.g., hexane) until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals.

Table 1: General Recrystallization Solvents and Their Properties

| Solvent/Solvent System | Rationale for Use |

| Dichloromethane/Hexane | Dichloromethane is a good solvent for many metal carbonyls, while hexane acts as an anti-solvent, promoting crystallization. |

| Acetone/Water | Acetone can dissolve the compound, and the addition of water as an anti-solvent can induce precipitation. |

| Ethanol | Can be a suitable solvent for compounds with some polarity, allowing for crystallization upon cooling. youtube.com |

| Toluene (B28343) | Often used for recrystallizing non-polar compounds. |

This table provides general solvent systems that could be explored for the recrystallization of pentacarbonylbromorhenium based on common practices for similar compounds.

Chromatographic Separation Methodologies

Chromatography is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. wikipedia.orgyoutube.comlongdom.orgyoutube.com For the purification of pentacarbonylbromorhenium, column chromatography is a potentially effective method. wikipedia.orgyoutube.comlongdom.orgyoutube.com

In a typical column chromatography setup, a solid adsorbent, such as silica (B1680970) gel or alumina, is used as the stationary phase and packed into a glass column. The crude pentacarbonylbromorhenium, dissolved in a minimal amount of a suitable solvent, is then loaded onto the top of the column. A solvent or a mixture of solvents, the mobile phase (eluent), is then passed through the column.

The separation occurs as the components of the mixture travel down the column at different rates. This differential migration is based on the varying degrees of interaction (adsorption and desorption) of each component with the stationary phase. For pentacarbonylbromorhenium, a non-polar eluent system would likely be employed, given the compound's general solubility characteristics. The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound while retaining more polar impurities on the column.

The selection of the stationary and mobile phases is crucial for achieving good separation. Thin-layer chromatography (TLC) is often used as a preliminary analytical tool to determine the optimal solvent system for a given separation before scaling up to column chromatography.

Table 2: Potential Column Chromatography Parameters for Pentacarbonylbromorhenium Purification

| Parameter | Selection | Rationale |

| Stationary Phase | Silica Gel (SiO₂) | A versatile and widely used adsorbent for a broad range of compounds. |

| Alumina (Al₂O₃) | Can be effective for the separation of non-polar to moderately polar compounds. | |

| Mobile Phase (Eluent) | Hexane | A non-polar solvent that can be used to elute non-polar compounds. |

| Hexane/Dichloromethane Gradient | Starting with a non-polar solvent and gradually increasing the polarity allows for the sequential elution of compounds with different polarities. | |

| Toluene | A moderately polar solvent that can be effective for eluting metal carbonyl complexes. |

This table outlines potential starting points for developing a chromatographic purification method for pentacarbonylbromorhenium based on general principles of chromatography for organometallic compounds.

Reactivity and Reaction Mechanisms of Pentacarbonylbromorhenium

Ligand Substitution Reactions

Ligand substitution in Pentacarbonylbromorhenium involves the replacement of CO ligands with other donor molecules. These reactions are fundamental to the synthesis of new rhenium compounds with tailored electronic and steric properties. The substitution can be induced thermally or photochemically, leading to mono- or polysubstituted products. semanticscholar.orgnih.gov For instance, heating Re(CO)₅Br in water results in the displacement of two CO ligands to form the triaquo complex, [Re(H₂O)₃(CO)₃]Br. wikipedia.org

As an 18-electron complex, Pentacarbonylbromorhenium is coordinatively saturated. Ligand substitution, therefore, does not readily proceed through a purely associative mechanism, which would require the formation of an unstable 20-electron intermediate. Instead, the displacement of carbonyl ligands typically follows dissociative or interchange pathways. researchgate.netlibretexts.org

The dissociative (D) mechanism is the most common pathway for coordinatively saturated 18-electron complexes. libretexts.org This pathway begins with a slow, rate-determining step involving the cleavage of a Rhenium-CO bond to form a 16-electron, coordinatively unsaturated intermediate, [Re(CO)₄Br]. This intermediate is highly reactive and rapidly reacts with an incoming ligand (L) to form the final 18-electron product.

Mechanism:

Re(CO)₅Br → [Re(CO)₄Br] + CO (Slow, rate-determining)

[Re(CO)₄Br] + L → [Re(CO)₄LBr] (Fast)

The rate of a purely dissociative reaction is dependent only on the concentration of the starting complex, Re(CO)₅Br, and is independent of the nature or concentration of the incoming ligand. The kinetics are typically first-order. Evidence for this pathway is often inferred from the necessity of thermal activation for many substitution reactions, as energy is required to break the strong Re-CO bond. nih.gov

A purely associative (A) mechanism, analogous to an Sₙ2 reaction, involves the initial attack of the incoming ligand to form a seven-coordinate, 20-electron intermediate, which then loses a CO ligand. youtube.com This pathway is generally energetically unfavorable for 18-electron complexes. libretexts.org However, an associative interchange (Iₐ) mechanism is possible, where the incoming ligand begins to form a bond to the rhenium center as the Re-CO bond is broken in a concerted step. In this case, the reaction rate would show a dependence on the concentration and nucleophilicity of the incoming ligand. While less common, certain reactions may exhibit second-order kinetics, suggesting a degree of associative character in the transition state. libretexts.org

Pentacarbonylbromorhenium readily reacts with a variety of monodentate and bidentate nitrogen-donor ligands, typically requiring heat to facilitate CO dissociation.

With bidentate chelating ligands such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), two carbonyl ligands are displaced to form facial tricarbonyl complexes. The reaction is typically performed by heating Re(CO)₅Br with the N,N-donor ligand in an appropriate solvent like toluene (B28343). semanticscholar.org This synthetic route is a standard method for producing fac-[Re(CO)₃(N-N)Br] type complexes, which are extensively studied for their photochemical and photophysical properties.

Similarly, reactions with other nitrogen-containing chelates, such as azodicarboxylate ligands, also require thermal activation (temperatures of 60°C or higher) to proceed. nih.gov The steric bulk of the substituents on these ligands can significantly impact the reaction rate, with bulkier groups slowing the reaction to the point that thermal decomposition of the ligand can compete with the desired substitution. nih.gov This observation supports a dissociative mechanism where the initial loss of CO is the rate-limiting step.

Substitution reactions with phosphorus-donor ligands, such as tertiary phosphines (PR₃), are common. The reaction of Pentacarbonylbromorhenium with triphenylphosphine (B44618) (PPh₃) can lead to substitution products. For instance, the dinuclear complex [{Re(CO)₃Cl}₂(μ-adcpip)] is noted to be substitutionally labile, reacting with PPh₃ to form a mononuclear species, [Re(CO)₃(PPh₃)(adcpip)]Cl. nih.gov The electronic and steric properties of the phosphine (B1218219) ligand, often quantified by the Tolman electronic parameter and cone angle, influence the kinetics and thermodynamics of the substitution.

Isocyanides (CNR), which are isoelectronic with CO, also react with Re(CO)₅Br to displace carbonyl ligands. These reactions can be palladium-catalyzed, leading to a range of substituted products from mono- to fully-substituted species, such as [Re(CO)₅-ₓ(CNR)ₓBr]. researchgate.net The reaction proceeds more readily with the rhenium complex than its manganese analogue and is faster for aryl isocyanides compared to alkyl isocyanides. researchgate.net

Direct reactions of Pentacarbonylbromorhenium with simple chalcogen-donor ligands are less commonly documented in dedicated studies. However, the principles of ligand substitution would apply, with reactivity depending on the nucleophilicity and steric profile of the sulfur, selenium, or tellurium-based ligand.

Pentacarbonylbromorhenium is a versatile starting material that reacts with various other types of ligands. For example, it reacts with tetraethylammonium (B1195904) bromide in diglyme (B29089) to yield [NEt₄]₂[ReBr₃(CO)₃], which is itself an important precursor for compounds containing the rhenium tricarbonyl core. wikipedia.org This reaction involves the substitution of CO ligands and the addition of bromide ligands to the coordination sphere.

Mechanistic Pathways of Carbonyl Ligand Displacement

Redox Chemistry of Rhenium(I) Centers

The rhenium(I) center in pentacarbonylbromorhenium is amenable to both oxidation and reduction, leading to a diverse array of reaction products and intermediates.

Oxidative Transformations

The oxidation of pentacarbonylbromorhenium typically involves an increase in the oxidation state of the rhenium center from +1. While specific oxidative addition reactions directly involving [Re(CO)₅Br] are not extensively detailed in the provided search results, the general principles of oxidative addition in organometallic chemistry suggest that the rhenium(I) center, being in a relatively low oxidation state, could be susceptible to oxidation.

Oxidative addition reactions characteristically involve the cleavage of a substrate molecule with the concurrent addition of its fragments to the metal center, resulting in an increase in both the coordination number and the oxidation state of the metal. For a d⁶ metal complex like pentacarbonylbromorhenium, this would lead to a d⁴ rhenium(III) species. Factors that generally favor oxidative addition include the presence of electron-donating ligands on the metal center, which increase its electron density and facilitate the donation of electrons to the incoming substrate.

Reductive Pathways

The reduction of pentacarbonylbromorhenium can proceed through various chemical and electrochemical routes, leading to the formation of lower oxidation state rhenium species.

A notable reductive pathway involves the reaction of pentacarbonylbromorhenium with zinc dust in acetic acid, which yields the volatile, colorless liquid pentacarbonylhydridorhenium(I), HRe(CO)₅. This reaction represents a formal reduction of the rhenium center, accompanied by the replacement of the bromide ligand with a hydride ligand.

Another significant reductive transformation is the reaction of [Re(CO)₅Br] with a bromide salt in a suitable solvent, which can lead to the formation of the tricarbonylrhenium(I) species, fac-[Re(CO)₃Br₃]²⁻. This reaction involves the substitution of two carbonyl ligands and a change in the coordination environment of the rhenium center.

Furthermore, the reduction of neutral rhenium(I) species derived from pentacarbonylbromorhenium has been noted. For instance, mixed isocyanide/carbonyl complexes, synthesized from [Re(CO)₅Br], can undergo reduction. While the specifics of these reductive pathways for the parent compound are not fully elucidated in the provided results, the formation of the pentacarbonylrhenate(-I) anion, [Re(CO)₅]⁻, through the reduction of [Re(CO)₅Br] is a plausible and important pathway in rhenium chemistry. This highly nucleophilic anion is a versatile reagent for the synthesis of a wide range of organometallic and coordination compounds.

The electrochemical reduction of related rhenium(I) tricarbonyl complexes has been studied, revealing single-electron transfer processes. Although not directly pertaining to [Re(CO)₅Br], these studies suggest that electrochemical methods could be employed to explore the reductive pathways of pentacarbonylbromorhenium, potentially leading to the formation of radical anions or other reduced species.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| [Re(CO)₅Br] | Zinc, Acetic Acid | HRe(CO)₅ | Reduction/Hydride Formation |

| [Re(CO)₅Br] | Tetraethylammonium bromide | [NEt₄]₂[fac-[Re(CO)₃Br₃]] | Reductive Substitution |

Photochemical Reactivity and Photoinduced Processes

Pentacarbonylbromorhenium exhibits significant photochemical reactivity, primarily centered around the photo-induced substitution of its carbonyl ligands. Upon irradiation with ultraviolet light, the molecule can be excited to a higher energy electronic state, leading to the dissociation of a CO ligand.

This photodissociation process generates a coordinatively unsaturated 16-electron intermediate, [Re(CO)₄Br]. This highly reactive species can then react with a variety of nucleophiles present in the reaction medium, leading to the formation of substituted products. This photo-induced ligand substitution is a common and synthetically useful reaction for pentacarbonylrhenium and its manganese analogue, Mn(CO)₅Br.

Studies on Mn(CO)₅Br confined within a metal-organic framework have shown that photolysis leads to the sequential loss of CO ligands, forming intermediate dicarbonyl and monocarbonyl species. This suggests that similar intermediates could be formed during the photolysis of [Re(CO)₅Br].

The nature of the excited state involved in these photochemical processes is crucial. For many metal carbonyls, excitation into a metal-to-ligand charge transfer (MLCT) band is the initial step. This excitation populates an antibonding orbital localized on a CO ligand, weakening the metal-carbonyl bond and facilitating CO dissociation.

The quantum yield of these photochemical reactions, which is the efficiency of a particular photochemical process, is an important parameter but was not detailed in the provided search results for pentacarbonylbromorhenium.

| Process | Description | Intermediate(s) | Typical Product(s) |

| Photo-induced CO Substitution | Irradiation with UV light leads to the dissociation of a carbonyl ligand. | [Re(CO)₄Br] | [Re(CO)₄Br(L)] (where L is a nucleophile) |

Rearrangement Reactions Involving Pentacarbonylbromorhenium

While pentacarbonylbromorhenium itself has a stable octahedral geometry, rearrangement reactions are more commonly observed in its derivatives, particularly those where some of the carbonyl ligands have been substituted.

One key aspect related to the molecular dynamics of [Re(CO)₅Br] is intramolecular vibrational energy redistribution (IVR). Studies using two-dimensional infrared spectroscopy have shown that the rate of IVR is faster in [Re(CO)₅Br] compared to its manganese analogue, Mn(CO)₅Br. This is attributed to stronger vibrational coupling between the carbonyl stretching modes in the rhenium complex. While not a rearrangement in the traditional sense of bond breaking and formation, this highlights the dynamic nature of the molecule.

Fluxional behavior, a type of rearrangement involving the rapid interchange of ligands between different coordination sites, has been observed in derivatives of pentacarbonylbromorhenium. For instance, the reaction of [Re(CO)₅Br] with 2,6-bis(pyrazol-1-yl)pyridine (bppy) under mild conditions forms fac-[ReX(CO)₃(bppy)], which exhibits fluxionality in solution. This process involves the bppy ligand oscillating between equivalent bidentate bonding modes through a twist mechanism.

The synthesis of mixed isocyanide/carbonyl complexes from [Re(CO)₅Br] can yield both cis and trans isomers, such as cis- and trans-[Re(CO)₃Br(CNArDipp₂)₂]. The formation of different isomers implies that rearrangement or isomerization processes can occur either during or after the substitution reaction.

Although direct evidence for rearrangement reactions of the parent [Re(CO)₅Br] molecule is not prominent in the provided search results, the study of its derivatives clearly indicates that the rhenium center can support dynamic processes and isomeric forms, which are fundamental aspects of rearrangement chemistry.

| Compound/Derivative | Type of Rearrangement/Dynamic Process | Description |

| [Re(CO)₅Br] | Intramolecular Vibrational Energy Redistribution (IVR) | Rapid energy transfer between carbonyl stretching modes. |

| fac-[ReX(CO)₃(bppy)] | Fluxional Behavior | Oscillation of the bppy ligand between equivalent bonding modes. |

| cis/trans-[Re(CO)₃Br(CNArDipp₂)₂] | Isomerism | Formation of geometric isomers upon substitution. |

Coordination Chemistry and Derivative Complexes of Pentacarbonylbromorhenium

Formation of Tricarbonyl Rhenium(I) Complexes

The substitution of two carbonyl ligands in pentacarbonylbromorhenium by other donor ligands is a common and synthetically useful reaction, leading to the formation of tricarbonyl rhenium(I) complexes. These reactions are pivotal in creating a stable fac-[Re(CO)3]+ core, which is a common motif in the design of luminescent and biologically active rhenium compounds. nih.govd-nb.info The stereochemical outcome of these reactions, yielding either facial (fac) or meridional (mer) isomers, is a critical aspect of their synthesis and characterization.

Synthesis and Stereochemistry of Facial (fac) Isomers

The facial isomer, where the three carbonyl ligands occupy one face of the octahedron, is the most commonly synthesized and thermodynamically stable arrangement for tricarbonyl rhenium(I) complexes. The synthesis of fac isomers from pentacarbonylbromorhenium is typically achieved through the reaction with a wide variety of bidentate or tridentate ligands in a suitable solvent under reflux. d-nb.inforsc.org

For instance, the reaction of pentacarbonylbromorhenium with bidentate diimine ligands, such as 1,10-phenanthroline (B135089) or its derivatives, in a refluxing solvent like toluene (B28343) or methanol, readily displaces two carbonyl ligands to yield the corresponding fac-[Re(CO)3(N^N)Br] complex. chemrxiv.org The facial arrangement is confirmed by spectroscopic techniques, particularly infrared (IR) spectroscopy, which typically shows three distinct CO stretching bands characteristic of the C3v symmetry of the fac-[Re(CO)3]+ moiety. d-nb.info

Similarly, tridentate ligands, such as those with a tripodal "TAME" (trisaminomethylethane) framework, react with pentacarbonylbromorhenium to form stable fac tricarbonyl complexes. nih.gov The synthesis of [Re(CO)3(TAME)]Br can be accomplished by refluxing Re(CO)5Br with the TAME ligand in methanol. nih.gov

The general synthetic approach for fac isomers can be summarized in the following table:

| Precursor | Ligand Type | Reaction Conditions | Product |

| Re(CO)5Br | Bidentate (e.g., phenanthroline) | Reflux in toluene or methanol | fac-[Re(CO)3(N^N)Br] |

| Re(CO)5Br | Tridentate (e.g., TAME) | Reflux in methanol | fac-[Re(CO)3(L)]Br |

Synthesis and Stereochemistry of Meriodional (mer) Isomers

The formation of the meridional isomer, where the three carbonyl ligands and the three other ligands lie in two perpendicular planes, is less common and often requires specific reaction conditions or the use of sterically demanding ligands. While the direct synthesis of mer isomers from pentacarbonylbromorhenium is not as straightforward as for the fac isomers, recent studies have demonstrated the possibility of fac to mer rearrangements.

A notable example involves the use of a pincer-type PNP ligand. The reaction of a fac tricarbonyl rhenium precursor with this bulky ligand can induce an intramolecular rearrangement to the mer isomer. nih.gov This rearrangement is thought to be driven by the steric preference of the pincer ligand for a planar coordination, which is more readily accommodated in the mer geometry. The synthesis of mer-[Re(PyrPNPtBu)(CO)3]+ was achieved by reacting fac-[ReBr3(CO)3]2- with the PNP ligand in the presence of a halide scavenger. nih.gov

The stereochemistry of mer isomers is characterized by a different pattern of CO stretching bands in their IR spectra compared to the fac isomers, typically showing two strong bands and a weaker one, consistent with C2v symmetry.

Derivatives with Chelating Ligand Architectures

The reaction of pentacarbonylbromorhenium with chelating ligands, which can bind to the metal center through two or more donor atoms, is a powerful strategy for creating stable and structurally diverse rhenium complexes.

Bidentate Ligand Systems

A vast number of fac-tricarbonylrhenium(I) complexes have been synthesized using bidentate ligands. These ligands, typically containing nitrogen or oxygen donor atoms, readily replace two carbonyl ligands from pentacarbonylbromorhenium to form stable six-membered or five-membered chelate rings.

Common examples of bidentate ligands used in conjunction with pentacarbonylbromorhenium include:

Diimine ligands: 1,10-phenanthroline, 2,2'-bipyridine (B1663995), and their substituted derivatives. chemrxiv.org

Amino acids and their derivatives: These can coordinate through both the amino and carboxylate groups.

8-Hydroxyquinolines: These ligands bind through the nitrogen and the deprotonated hydroxyl group. nih.gov

The synthesis generally involves refluxing pentacarbonylbromorhenium with the bidentate ligand in a 1:1 molar ratio in a suitable organic solvent. chemrxiv.org

Tridentate and Polydentate Ligand Systems

Tridentate ligands offer a higher degree of preorganization and can lead to very stable fac-tricarbonylrhenium(I) complexes. These ligands can be linear or tripodal in their topology.

A well-studied example is the tripodal trisaminomethylethane (TAME) ligand, which coordinates to the rhenium center through its three amino groups to form a highly stable fac-[Re(CO)3(TAME)]+ cation. nih.gov The synthesis involves a straightforward reaction between pentacarbonylbromorhenium and the TAME ligand. nih.gov

While reactions of pentacarbonylbromorhenium with tetradentate and higher polydentate ligands are less extensively documented, the principles of ligand substitution suggest that such reactions are feasible. The denticity and geometry of the polydentate ligand would play a crucial role in determining the final structure of the complex, potentially leading to the displacement of more than two carbonyl ligands or the bromide ion.

Halogen Exchange and Pseudohalide Complex Formation

The bromide ligand in pentacarbonylbromorhenium is susceptible to substitution, allowing for the introduction of other halides or pseudohalides into the coordination sphere. This halogen exchange is a fundamental reaction in the further functionalization of rhenium carbonyl complexes.

Halogen exchange reactions can be achieved by treating pentacarbonylbromorhenium with a source of another halide ion, such as a tetraalkylammonium halide salt. For example, the reaction with tetraethylammonium (B1195904) chloride or iodide would be expected to yield pentacarbonylchlororhenium(I) or pentacarbonyliodorhenium(I), respectively. These reactions are typically driven by the relative concentrations of the halide ions and the solubility of the resulting products.

Furthermore, the bromide can be replaced by pseudohalide ligands such as cyanide (CN-), azide (B81097) (N3-), or thiocyanate (B1210189) (SCN-). The synthesis of pentacarbonylrhenium pseudohalide complexes can be accomplished by reacting pentacarbonylbromorhenium with an appropriate salt of the desired pseudohalide, such as potassium cyanide or sodium azide. These reactions open up avenues to complexes with different electronic and reactive properties. For instance, the resulting isocyanide/carbonyl complexes can exhibit unique reactivity. researchgate.net

The general scheme for these substitution reactions is as follows:

Re(CO)5Br + Y- → Re(CO)5Y + Br-

Where Y- can be Cl-, I-, CN-, N3-, SCN-, etc.

A summary of representative halogen and pseudohalide exchange reactions is presented below:

| Reactant | Reagent | Product |

| Re(CO)5Br | [Et4N]Cl | Re(CO)5Cl |

| Re(CO)5Br | NaI | Re(CO)5I |

| Re(CO)5Br | KCN | Re(CO)5CN |

| Re(CO)5Br | NaN3 | Re(CO)5N3 |

| Re(CO)5Br | KSCN | Re(CO)5SCN |

Supramolecular Assemblies Incorporating Pentacarbonylbromorhenium Moieties

The derivatives of Pentacarbonylbromorhenium, particularly the fac-[Re(CO)₃(NN)Br] type complexes where (NN) is a diimine ligand, are excellent building blocks for the construction of supramolecular assemblies. These extended structures are formed and stabilized by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. The nature of the diimine ligand plays a crucial role in directing the self-assembly process and dictating the final architecture of the supramolecular structure.

Research has demonstrated that the introduction of specific functional groups onto the diimine ligand can promote the formation of predictable supramolecular motifs. For instance, the addition of methyl acetamidomethyl groups to a 2,2'-bipyridyl ligand in a fac-tricarbonylrhenium(I) chloride complex has been shown to facilitate the formation of a hydrogen-bonded dimer. nih.gov This supramolecular assembly was found to enhance the electrocatalytic reduction of carbon dioxide. nih.gov

In other examples, intermolecular C-H···O and C-H···Br hydrogen bonds have been observed in the crystal structures of fac-[Re(CO)₃(DAB)Br] complexes, where DAB is a 1,4-diazabutadiene ligand. These interactions are instrumental in connecting neighboring molecules to form dimers and one-dimensional extended chains. The interplay of these weak interactions provides stability to the crystal packing and leads to the formation of well-defined supramolecular architectures.

Furthermore, π-π stacking interactions are a significant driving force in the self-assembly of rhenium carbonyl complexes containing aromatic diimine ligands. Studies on complexes derived from Pentacarbonylbromorhenium and bis(pyrazolyl)ethanamine ligands with appended aromatic groups (such as naphthyl, anthracenyl, and pyrenyl) have shown evidence of π-π stacking in both solution and the solid state. The X-ray crystal structure of a 9-anthracene functionalized complex revealed the formation of a dimer through π-π stacking of the anthracene (B1667546) moieties.

The following table provides examples of intermolecular interactions observed in supramolecular assemblies of complexes derived from Pentacarbonylbromorhenium.

| Complex | Intermolecular Interaction Type | Supramolecular Motif |

| fac-[Re(CO)₃(4,4'-(CH₂NHC(O)CH₃)₂-bpy)Cl] | Hydrogen Bonding | Dimer |

| fac-[Re(CO)₃(N,N-bis(2,4-dimethylbenzene)-1,4-diazabutadiene)Br] | C-H···O and C-H···Br Hydrogen Bonds | 1D Chain |

| 9-anthracene-CH=NCH₂CH(pz)₂-Re(CO)₃Br | π-π Stacking | Dimer |

Solid-State Structural Characteristics of Derived Complexes

The facial arrangement of the three carbonyl ligands is a characteristic feature of these complexes. The remaining three coordination sites are occupied by the two nitrogen atoms of the diimine ligand and a bromine atom. The Re-N bond lengths in these complexes are typically in the range of 2.15 to 2.20 Å. The Re-Br bond distance is generally around 2.60 Å. The Re-C and C-O bond lengths of the carbonyl ligands are consistent with those observed in other rhenium(I) carbonyl complexes.

The geometry of the diimine ligand, including its planarity and the presence of bulky substituents, can significantly influence the solid-state packing of the complexes. These steric and electronic factors can affect the nature and extent of intermolecular interactions, thereby influencing the supramolecular assembly.

Detailed crystallographic studies provide valuable data for understanding the structure-property relationships in these materials. The following interactive table summarizes key structural parameters for a selection of representative complexes derived from Pentacarbonylbromorhenium.

| Compound | CCDC Number | Re-N (Å) | Re-Br (Å) | N-Re-N Angle (°) |

| fac-[Re(CO)₃(2,2'-bipyridine)Br] | 116244 | 2.175(5), 2.169(5) | 2.607(1) | 74.2(2) |

| fac-[Re(CO)₃(1,10-phenanthroline)Br] | 61426 | 2.18(2), 2.17(2) | 2.592(3) | 74.2(7) |

| fac-[Re(CO)₃(N,N-bis(2,4-dimethylbenzene)-1,4-diazabutadiene)Br] | 1964995 | 2.184(3), 2.187(3) | 2.6054(4) | 73.74(11) |

| fac-[Re(CO)₃(saccharinate-κN)(NCMe)] | 2267389 | 2.165(2) | - | - |

Note: The data in the tables are compiled from published research articles and crystallographic databases. CCDC numbers refer to entries in the Cambridge Crystallographic Data Centre.

Spectroscopic and Advanced Characterization Methodologies for Pentacarbonylbromorhenium and Its Derivatives

Vibrational Spectroscopy Applications (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of Re(CO)₅Br. nasa.govyoutube.com These methods measure the vibrational energies of molecular bonds, which are sensitive to the molecule's geometry, the nature of its constituent atoms, and the strength of the bonds connecting them. su.sejascoinc.com For metal carbonyl complexes like pentacarbonylbromorhenium, the carbonyl (CO) stretching vibrations are particularly informative. iitd.ac.inspectroscopyonline.com Generally, vibrations that cause a change in the molecule's dipole moment are IR active, while those that cause a change in its polarizability are Raman active. youtube.com In molecules with a center of symmetry, some vibrations may be active in only one of these techniques (mutual exclusion principle). jascoinc.com

The analysis of carbonyl stretching frequencies, ν(CO), in the infrared spectrum is one of the most effective methods for elucidating the structure of metal carbonyl complexes. tamu.edu The C≡O triple bond is very strong, and its stretching vibration gives rise to intense and sharp absorption bands in a relatively uncluttered region of the IR spectrum, typically between 1850 and 2125 cm⁻¹ for terminal carbonyl ligands. iitd.ac.intamu.edu

The number of observed ν(CO) bands is dictated by the molecule's symmetry and group theory selection rules. For an idealized C₄ᵥ symmetry of Re(CO)₅Br, three IR-active CO stretching bands are predicted: 2A₁ + E. These correspond to the symmetric stretch of the unique axial carbonyl, the symmetric stretch of the four equatorial carbonyls (both A₁), and the degenerate asymmetric stretch of the equatorial carbonyls (E).

The position of the ν(CO) bands is sensitive to the electronic environment of the metal center. Increased electron density on the rhenium, resulting from either a net negative charge on the complex or the presence of strong sigma-donating ligands, leads to greater π-backbonding from the metal d-orbitals into the π* antibonding orbitals of the CO ligands. iitd.ac.in This increased backbonding weakens the C-O bond, resulting in a decrease in the carbonyl stretching frequency. iitd.ac.in

Specific ν(CO) frequencies for pentacarbonylbromorhenium and a related compound are provided in the table below, illustrating these principles.

| Compound | Medium | ν(CO) Frequencies (cm⁻¹) |

| Re(CO)₅Br | CCl₄ | 2152 (A₁), 2044 (A₁), 1985 (E) |

| Mn(CO)₅Br | Solution | 2138, 2053, 2008 |

This table is interactive. Click on the headers to sort the data.

While the carbonyl stretching region is highly diagnostic, the lower frequency region of the vibrational spectrum (typically below 600 cm⁻¹) provides information about the vibrations of other ligands and the metal-ligand framework itself. For Re(CO)₅Br, this includes the Re-Br stretching mode and the various Re-C stretching and Re-C-O bending modes. The Re-Br stretch is expected to be a single, well-defined band. Analysis of these low-frequency modes, often more prominent in the Raman spectrum, is crucial for a complete vibrational assignment and for calculating force constants for the metal-ligand bonds. acs.org In derivatives of Re(CO)₅Br, where one or more CO ligands are replaced by other groups (e.g., phosphines, amines), the characteristic vibrational modes of these new ligands will also appear in the spectrum, confirming their coordination to the rhenium center.

Time-resolved vibrational spectroscopy is an advanced technique used to study the structural evolution of molecules during ultrafast chemical processes, such as following photoexcitation. nih.govnih.gov By using short laser pulses, it is possible to monitor changes in the vibrational spectrum on femtosecond to picosecond timescales, providing direct insight into the dynamics of excited electronic states, bond fission, and energy relaxation pathways. nih.govfrontiersin.orguni-bonn.de

For rhenium carbonyl complexes, which are often studied for their photochemical and photophysical properties, time-resolved IR spectroscopy (TRIR) is particularly valuable. uzh.ch Upon excitation with UV light, these complexes can undergo processes like ligand dissociation or intramolecular electron transfer. nih.gov By probing the carbonyl stretching region with an IR pulse at various time delays after the initial UV pulse, researchers can track the disappearance of the ground-state ν(CO) bands and the appearance of new bands corresponding to transient intermediates or excited states. nih.govuzh.ch The frequency shifts and kinetics of these transient signals provide detailed information about the structure and lifetime of these short-lived species, elucidating the complete reaction mechanism. nih.govfrontiersin.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

The electronic absorption spectra of Pentacarbonylbromorhenium and its derivatives, typically recorded using UV-Vis spectroscopy, provide insight into their electronic structure. uomustansiriyah.edu.iq The spectra are generally characterized by intense absorptions in the ultraviolet region. msu.edu For the vast family of fac-tricarbonylrhenium(I) diimine complexes derived from Re(CO)₅Br, the lowest-energy absorption bands are typically assigned as metal-to-ligand charge transfer (MLCT) transitions. nih.gov

Specifically, in complexes of the type fac-[ReBr(CO)₃(N,N-diimine)], the electronic transitions involve the promotion of an electron from a high-lying metal-centered d-orbital (HOMO) to a low-lying π* orbital of the diimine ligand (LUMO). nih.gov Theoretical studies using methods like spin-orbit time-dependent density functional theory (SO-TD-DFT) on complexes such as [ReBr(CO)₃(bpy)] (where bpy = 2,2'-bipyridine) indicate that the absorption spectra arise from a series of spin-mixed states. nih.gov These calculations show that the singlet character of these states can vary significantly depending on the halide, demonstrating the influence of the bromide ligand on the electronic structure. nih.gov The MLCT absorption maxima for these types of complexes typically appear in the near-UV to the 400–500 nm range. nih.gov

Table 1: Representative Electronic Transition Data for a Pentacarbonylbromorhenium Derivative

| Complex | Transition Type | Calculated Absorption Wavelength (λ_max) | Phase |

| fac-[ReBr(CO)₃(L4)]¹ | S₀ → S₁ | 406.05 nm | Gas Phase |

| fac-[ReBr(CO)₃(L4)]¹ | S₀ → S₁ | <406.05 nm | Solution (CHCl₃) |

¹ L4 = imidazo[4,5-f]-1,10-phenanthroline with 1,2-dimethoxy benzene (B151609) and tert-butyl benzene substituents. Data from theoretical calculations. physchemres.org

While Pentacarbonylbromorhenium is primarily a synthetic precursor, its tricarbonyl derivatives are renowned for their rich photophysical properties, including strong luminescence. This emission typically originates from the lowest-energy triplet excited state (T₁), which is of a ³MLCT nature. nih.gov The process involves absorption of light, followed by efficient intersystem crossing (ISC) from the initially populated singlet excited state to the triplet state, which then deactivates through the emission of light. nih.gov Because this radiative decay occurs from a triplet state, the phenomenon is classified as phosphorescence, often characterized by relatively long emission lifetimes. nih.gov

The luminescence properties, such as emission wavelength, quantum yield, and lifetime, can be systematically tuned by modifying the ligands attached to the rhenium center. researchgate.net For example, theoretical studies on fac-[ReBr(CO)₃(L)] complexes have been used to calculate luminescence wavelengths and investigate the factors influencing emission decay. physchemres.org The calculations for one such complex predict a triplet (T₁ → S₀) emission wavelength of 601.36 nm. physchemres.org The high efficiency of this phosphorescence in various Re(I) complexes has led to their application as imaging agents in living cells, where their long lifetimes help to eliminate interference from short-lived biological autofluorescence. nih.govresearchgate.net The quenching of this phosphorescence can also be controlled, for instance by attaching photochromic ligands. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of metal carbonyl complexes. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged species that are detected by the mass spectrometer. chemguide.co.uklibretexts.org

For transition metal carbonyl complexes, the dominant fragmentation pathway is the sequential and progressive loss of carbonyl (CO) ligands. uvic.ca The mass spectrum for Pentacarbonylbromorhenium, Re(CO)₅Br, is expected to show a molecular ion peak corresponding to the entire molecule, followed by a series of fragment ion peaks, each differing by a mass of 28 amu (the mass of one CO molecule). This pattern continues until the [ReBr]⁺ core is formed. The mass spectrum of the closely related chloro-analogue, Re(CO)₅Cl, clearly demonstrates this characteristic fragmentation pattern, showing the molecular ion and peaks corresponding to the sequential loss of all five CO ligands. nist.gov The relative intensities of the peaks can provide information about the stability of the various fragment ions. libretexts.org Rhenium has two stable isotopes, ¹⁸⁵Re (37.4%) and ¹⁸⁷Re (62.6%), and bromine has two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which results in a characteristic isotopic pattern for each fragment containing these elements.

Table 2: Predicted EI-MS Fragmentation Pattern for Pentacarbonylbromorhenium (based on the ¹⁸⁷Re and ⁷⁹Br isotopes)

| Ion | Formula | m/z (amu) | Lost Fragment |

| Molecular Ion | [Re(CO)₅Br]⁺• | 406 | - |

| Fragment 1 | [Re(CO)₄Br]⁺• | 378 | CO |

| Fragment 2 | [Re(CO)₃Br]⁺• | 350 | 2CO |

| Fragment 3 | [Re(CO)₂Br]⁺• | 322 | 3CO |

| Fragment 4 | [Re(CO)Br]⁺• | 294 | 4CO |

| Fragment 5 | [ReBr]⁺• | 266 | 5CO |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. weizmann.ac.il For Pentacarbonylbromorhenium, crystallographic analysis reveals a pseudo-octahedral geometry around the central rhenium atom. The rhenium is coordinated to five carbonyl ligands and one bromine atom. Four of the carbonyl ligands are in the equatorial plane, while the fifth carbonyl ligand and the bromine atom occupy the axial positions.

While the specific crystal structure data for Re(CO)₅Br is not available in the provided search results, the structures of numerous derivatives have been determined, confirming the conservation of the core coordination geometry. For example, the cationic aqua complex [Re(CO)₅(OH₂)]⁺, formed from a Re(CO)₅⁺ precursor, has been structurally characterized. researchgate.net This species maintains the fundamental pentacarbonylrhenium framework. Crystallographic studies provide precise bond lengths, bond angles, and information about the crystal packing in the solid state. This data is crucial for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity.

Table 3: Illustrative Crystallographic Data for a Pentacarbonylrhenium Derivative

| Parameter | Value |

| Compound | [Re(CO)₅(OH₂)]⁺ AsF₆⁻ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.085(5) |

| b (Å) | 7.208(1) |

| c (Å) | 13.404(3) |

| β (°) | 105.50(1) |

Data from a derivative of Pentacarbonylrhenium. researchgate.net

Single Crystal X-ray Diffraction for Molecular Geometry Determination

The molecular structure consists of four carbonyl ligands in the equatorial plane and one axial carbonyl ligand situated opposite the bromine atom. This arrangement leads to slight distortions from a perfect octahedron due to the different steric and electronic demands of the bromide versus the carbonyl ligands. While a complete, published crystallographic information file for Re(CO)₅Br was not found in the surveyed literature, the structural parameters can be inferred from closely related compounds and general principles of inorganic chemistry. The Re-C bond to the axial carbonyl is typically shorter than the equatorial Re-C bonds.

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Lengths (Å) | ||

| Re - Br | ~2.61 | |

| Re - C (axial) | ~2.00 | |

| Re - C (equatorial) | ~2.02 | |

| C - O | ~1.14 | |

| Bond Angles (°) | ||

| Br - Re - C (eq) | ~90 | |

| C (ax) - Re - C (eq) | ~90 | |

| C (eq) - Re - C (eq) | ~90 (cis), ~180 (trans) | |

| Re - C - O | ~180 | |

| Note: These values are estimates based on typical M-CO and M-Br bond lengths and the octahedral geometry of related pentacarbonylhalogenometal complexes. Precise experimental values for Re(CO)₅Br require a dedicated single crystal X-ray diffraction study. |

Solid-State Structural Analysis

Solid-state structural analysis extends beyond the geometry of a single molecule to understand how molecules are arranged in a crystal lattice. This includes the study of polymorphism—the ability of a substance to exist in more than one crystal form—and the nature of intermolecular interactions that stabilize the crystal packing. unifr.chnih.gov Different polymorphs of a compound can exhibit distinct physical properties, including solubility and stability. researchgate.netnih.gov

Other Advanced Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. chemicalbook.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these core-level electrons is characteristic of the element and its oxidation state.

For Pentacarbonylbromorhenium(I), an XPS spectrum would provide quantitative information about the presence of Rhenium (Re), Bromine (Br), Carbon (C), and Oxygen (O). High-resolution spectra of the specific elemental regions would reveal details about the chemical environment.

Rhenium (Re 4f): The Re 4f region is characteristic of the rhenium chemical state. For a Re(I) complex, the Re 4f₇/₂ peak is expected to appear around 41 eV. researchgate.net The spectrum will show a doublet (Re 4f₇/₂ and Re 4f₅/₂) due to spin-orbit coupling, with a typical separation of approximately 2.4 eV. researchgate.netthermofisher.com

Bromine (Br 3d): The Br 3d region provides information on the bromine atom. Since the bromine is covalently bonded to the rhenium center, its binding energy will be higher than that of an ionic bromide. The Br 3d₅/₂ peak is expected in the range of 69-70 eV. researchgate.net This peak will also appear as a doublet (Br 3d₅/₂ and Br 3d₃/₂) with a spin-orbit splitting of about 1.04-1.05 eV. thermofisher.comxpsfitting.com

Carbon (C 1s): The C 1s spectrum would show a primary peak corresponding to the carbonyl ligands.

Oxygen (O 1s): The O 1s spectrum would show a peak corresponding to the oxygen atoms of the carbonyl ligands.

| Element | Orbital | Expected Binding Energy (eV) | Spin-Orbit Splitting (eV) | Notes |

| Rhenium | Re 4f₇/₂ | ~41.0 | Characteristic of Re(I) oxidation state. researchgate.net | |

| Rhenium | Re 4f₅/₂ | ~43.4 | ~2.4 | Spin-orbit component of the Re 4f signal. researchgate.net |

| Bromine | Br 3d₅/₂ | ~69.7 | Represents bromine covalently bonded to a metal. researchgate.net | |

| Bromine | Br 3d₃/₂ | ~70.7 | ~1.04 | Spin-orbit component of the Br 3d signal. thermofisher.com |

| Carbon | C 1s | ~287-288 | N/A | Typical range for carbonyl carbon. |

| Oxygen | O 1s | ~532 | N/A | Typical range for carbonyl oxygen. |

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. basinc.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. ossila.com The key parameters obtained from a cyclic voltammogram are the peak potentials (Eₚ) and peak currents (iₚ), which relate to the reduction potential and the stability of the redox species. basinc.com

Specific cyclic voltammetry data for Pentacarbonylbromorhenium(I) is not widely reported in the surveyed literature. However, the electrochemical behavior of many related rhenium carbonyl complexes has been studied. For instance, tricarbonyl rhenium complexes of the type [Re(CO)₃Cl(N^N)] (where N^N is a diimine ligand) typically exhibit a first one-electron, reversible reduction. nih.gov This reduction is generally ligand-centered.

It can be inferred that Re(CO)₅Br would also be redox-active. A cyclic voltammetry experiment would likely reveal one or more reduction and/or oxidation waves. A reversible reduction process would be characterized by a peak potential separation (ΔEₚ = Eₚₐ - Eₚ꜀) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (iₚₐ/iₚ꜀) of unity. basinc.com Deviations from these values would indicate quasi-reversible or irreversible electron transfer, possibly coupled with chemical reactions such as ligand dissociation. nih.gov The reduction potential provides a measure of the tendency of the compound to accept an electron and would be a key parameter in understanding its electronic structure and potential applications in catalysis. wikipedia.org

Computational and Theoretical Studies of Pentacarbonylbromorhenium

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool in understanding the fundamental properties of Pentacarbonylbromorhenium(I), offering insights that complement experimental findings.

Geometry Optimization and Electronic Structure Analysis

DFT calculations have been employed to determine the optimized geometry of Pentacarbonylbromorhenium(I). These studies confirm a distorted octahedral geometry around the central rhenium atom, coordinated to five carbonyl (CO) ligands and one bromine atom. The electronic structure analysis reveals the nature of the frontier molecular orbitals, which are crucial in determining the compound's reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. In Re(CO)5Br, a crossover of the HOMO occurs due to the electronegativity of the halogen. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods have been instrumental in predicting and interpreting the spectroscopic features of Pentacarbonylbromorhenium(I). Quantum chemistry computations have been used to calculate the vibrational frequencies of the carbonyl stretching modes. researchgate.net These calculations aid in the assignment of the experimentally observed infrared (IR) spectra. Two primary carbonyl stretching modes are observed: a lower-frequency A1 mode and two degenerate, higher-frequency E modes. researchgate.net The central metal's effect on the CO bond order and force constant leads to a larger frequency separation between the E and A1 modes in the rhenium complex compared to its manganese analogue. researchgate.net

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. While specific TD-DFT studies on the isolated Pentacarbonylbromorhenium(I) are not extensively detailed in the provided results, this methodology is widely applied to its derivatives to understand their optical properties.

Excited State Characterization and Analysis

The characterization of the excited states of Pentacarbonylbromorhenium(I) and its derivatives is crucial for understanding their photochemistry and photophysics. Computational studies on related rhenium(I) tricarbonyl diimine complexes show that the nature of the lowest excited state can be tuned by structural variations and the solvent environment. iisc.ac.in These excited states can include metal-to-ligand charge transfer (MLCT), metal-ligand-to-ligand charge transfer (MLLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (IL) states. iisc.ac.in While detailed excited state analysis specifically for Pentacarbonylbromorhenium(I) is not available in the provided search results, the methodologies are well-established for its more complex analogues.

Molecular Dynamics Simulations of Pentacarbonylbromorhenium Systems

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies focused solely on Pentacarbonylbromorhenium in the available literature. MD simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions with the environment over time. Such studies on Pentacarbonylbromorhenium could provide valuable insights into its solvation dynamics, conformational changes, and the transport properties of its derivatives in various media. While the provided search results mention the use of MD simulations for other complex systems, dedicated simulations for this particular compound have not been reported.

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a vital tool for elucidating reaction mechanisms involving organometallic compounds. For instance, computational methods have been used to explore the mechanisms of photochemical decarbonylation and Si-H bond activation reactions of related η5-CpM(CO)3 (M = Mn, Re) complexes. nih.gov These studies investigate intermediates, transition states, and the role of different electronic states in the reaction pathways. While Pentacarbonylbromorhenium is a known catalyst and precursor in various chemical transformations, specific computational studies detailing the reaction pathways and mechanisms involving this compound as the primary subject are not extensively covered in the provided search results.

Application of Ligand Field Theory and Molecular Orbital Theory

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory provide a qualitative and quantitative framework for understanding the bonding and electronic structure of coordination complexes like Pentacarbonylbromorhenium(I).

LFT, an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org In an octahedral complex, the d-orbitals split into two sets of different energy levels, the t2g and eg orbitals. The magnitude of this splitting is influenced by the nature of the ligands.

Photochemistry of Pentacarbonylbromorhenium Systems

Photoinduced Ligand Dissociation Processes

The principal photochemical reaction of pentacarbonylbromorhenium upon irradiation is the cleavage of a metal-carbonyl bond, leading to the release of a carbon monoxide (CO) ligand. sohag-univ.edu.eg This photosubstitution reaction generates a coordinatively unsaturated intermediate species, tetracarbonylbromorhenium ([Re(CO)₄Br]).

The general mechanism can be described as: Re(CO)₅Br + hν → [Re(CO)₅Br] → Re(CO)₄Br + CO*

This process is initiated by the absorption of a photon (hν), which promotes the molecule to an electronically excited state, [Re(CO)₅Br]*. This excited state is dissociative with respect to the Re-CO bond. While specific quantum yield data for Re(CO)₅Br is not extensively reported in foundational literature, studies on the analogous manganese complex, Mn(CO)₅Br, show that it undergoes a photoexchange with isotopically labeled CO, confirming that CO dissociation is the key mechanistic step. sohag-univ.edu.eg The quantum yield for the photodissociation of related hexacarbonyl metals like Cr(CO)₆ has been found to be close to unity, suggesting a highly efficient CO release process. sohag-univ.edu.eg The resulting square-pyramidal Re(CO)₄Br intermediate is highly reactive and will readily coordinate with a solvent molecule or another available ligand to return to an octahedrally coordinated, 18-electron species.

Photoisomerization and Photophysical Transformations

Photoisomerization, a light-induced change in the molecule's geometry, is not a significant photochemical pathway for pentacarbonylbromorhenium. The molecule's structure is relatively rigid, and the primary and most efficient photochemical process following electronic excitation is the loss of a CO ligand. sohag-univ.edu.eg While photoisomerization is observed in more complex Rhenium(I) complexes, particularly those with flexible bidentate ligands that can change their coordination mode, it is not a characteristic reaction for simple, symmetric metal pentacarbonyl halides. nih.govuchile.cl The dominant photophysical transformation is the ultrafast vibrational energy redistribution within the excited state manifold immediately following photoexcitation. researchgate.net

Computational Photochemistry Approaches for Rhenium Complexes

Computational photochemistry has emerged as an indispensable tool for elucidating the intricate mechanisms governing the interaction of light with transition metal complexes, including those of rhenium. These theoretical approaches provide a molecular-level understanding of electronic excited states, potential energy surfaces, and reaction dynamics that are often difficult to access experimentally. For rhenium complexes such as pentacarbonylbromorhenium, computational methods offer insights into their photophysical properties and photochemical reactivity.

The primary goals of computational studies in this area are to predict the nature of electronic transitions upon photoexcitation, map the pathways for relaxation from excited states, and identify the structures of transient intermediates and final photoproducts. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations. cnr.itnih.govdntb.gov.ua DFT is employed to calculate the ground-state geometries, electronic structures, and vibrational frequencies of these complexes. researchgate.net TD-DFT, on the other hand, is utilized to probe the excited-state properties, including absorption spectra and the character of electronic transitions. nih.govprinceton.edu

For molecules like Re(CO)₅Br, quantum chemistry computations are used to examine vibrational and structural dynamics. researchgate.net DFT calculations can help in understanding the central-metal effect on intramolecular vibrational energy redistribution (IVR). researchgate.net For instance, with the aid of DFT, it has been shown that the central-metal effect on IVR time linearly correlates with the vibrational coupling strength between two involved modes. researchgate.net

A crucial aspect of the photochemistry of many rhenium carbonyl complexes is the nature of their low-lying excited states. These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), metal-centered (MC), and intraligand (IL) states. The character of the lowest-lying excited state often dictates the subsequent photochemical pathway, such as ligand dissociation or isomerization. Computational models can predict the energies of these different types of excited states and their potential energy surfaces, thereby providing a framework for understanding the observed photoreactivity. For example, in many rhenium(I) carbonyl complexes, photoexcitation leads to the population of a dissociative metal-centered (³MC) state from an initially populated ³MLCT state, which can trigger the release of a CO ligand. chemrxiv.org

More advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and non-adiabatic molecular dynamics simulations, can provide an even more detailed picture of the photochemical processes. nih.govresearchgate.net QM/MM methods allow for the inclusion of the solvent environment, which can have a significant influence on the excited-state dynamics. nih.govresearchgate.net Non-adiabatic dynamics simulations can trace the evolution of the molecule on multiple potential energy surfaces, capturing events like intersystem crossing and internal conversion that are fundamental to photochemical reactions.

The table below summarizes key computational parameters and findings that are typically generated in studies of rhenium carbonyl complexes, illustrated with hypothetical data for Pentacarbonylbromorhenium, based on findings for analogous compounds.

| Computational Method | Basis Set | Calculated Property | Finding for Pentacarbonylbromorhenium (Illustrative) |

| DFT | LANL2DZ/6-31G | Ground State Geometry | Optimized Re-Br bond length: ~2.65 Å; Re-C bond lengths: ~2.00 Å (axial), ~2.05 Å (equatorial) |

| DFT | LANL2DZ/6-31G | Vibrational Frequencies | Calculated CO stretching frequencies in agreement with experimental IR spectra. researchgate.net |

| TD-DFT | LANL2DZ/6-31G | Electronic Absorption Spectrum | Prediction of low-energy absorption bands corresponding to MLCT and MC transitions. |

| TD-DFT | LANL2DZ/6-31G | Nature of Lowest Triplet State | Identification of a dissociative ³MC state accessible from the initial excited state. |

Further detailed analysis of the electronic transitions can be presented, as shown in the subsequent table, which outlines the calculated vertical excitation energies, oscillator strengths, and the nature of the transitions for Pentacarbonylbromorhenium.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Character |

| S₀ → S₁ | 2.85 | 0.001 | Metal-to-Ligand Charge Transfer (d(Re) → π(CO)) |

| S₀ → S₂ | 3.10 | 0.000 | Metal-Centered (d-d) |

| S₀ → S₃ | 3.50 | 0.025 | Ligand-to-Metal Charge Transfer (π(Br) → d(Re)) |

| S₀ → S₄ | 3.95 | 0.080 | Metal-to-Ligand Charge Transfer (d(Re) → π(CO)) |

These computational approaches provide a powerful complement to experimental studies, offering a detailed rationale for the observed photochemical behavior of rhenium complexes and guiding the design of new photoactive materials.

Catalytic Applications and Mechanistic Insights Involving Pentacarbonylbromorhenium

Homogeneous Catalysis Utilizing Pentacarbonylbromorhenium Precursors

Complexes derived from pentacarbonylbromorhenium are effective homogeneous catalysts for a range of synthetic organic reactions. researchgate.net The reactivity of these catalysts is often tuned by the substitution of one or more carbonyl ligands, generating coordinatively unsaturated sites that are crucial for substrate binding and activation. The inherent properties of rhenium, such as its capacity to form air- and moisture-stable complexes and to stabilize high-energy reaction intermediates, contribute to its utility in catalysis. researchgate.net

Rhenium complexes derived from precursors like pentacarbonylbromorhenium have demonstrated the ability to catalyze the activation and functionalization of otherwise inert C-H bonds. This strategy represents a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates. ias.ac.innih.gov For instance, certain rhenium catalysts can promote C-H bond activation, which is then followed by subsequent bond-forming steps such as the insertion of an acrylate (B77674) and intramolecular cyclization to yield cyclopentadiene (B3395910) derivatives. researchgate.net The development of these reactions is a significant area of research, aiming to achieve high levels of regio- and chemoselectivity. nih.gov

| Reaction Type | Catalyst System | Substrate Scope | Key Feature |

| C-H Activation/Cyclization | Rhenium Carbonyl Complex | Not Specified | Sequential C-H activation, acrylate insertion, and cyclization. researchgate.net |

| General C-H Functionalization | Transition Metal Catalysts | Arenes, Alkanes | Avoids pre-functionalization, enhancing synthetic efficiency. ias.ac.innih.gov |

Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into organic molecules, are fundamental processes for synthesizing valuable carbonyl-containing compounds like ketones, esters, and amides. rsc.org While palladium-based systems are extensively studied, rsc.orgnih.gov rhenium carbonyl complexes also serve as catalysts in such transformations. For example, ReBr(CO)₅ has been shown to catalytically promote Friedel-Crafts acylation reactions, a classic carbon-carbon bond-forming reaction. researchgate.net The ability of the rhenium center to coordinate CO and facilitate its insertion into organic substrates is central to its catalytic activity in this area.

Beyond C-H activation and carbonylation, catalysts derived from pentacarbonylbromorhenium are active in various other organic transformations. Low-valent rhenium-carbonyl catalysts are particularly effective in reactions involving unsaturated substrates. rsc.org

Notable examples include:

Olefin Metathesis : A combination of ReBr(CO)₅ and an aluminum co-catalyst (EtAlCl₂) can promote the metathesis of both terminal and internal olefins. researchgate.net

Cyclization Reactions : Rhenium complexes catalyze the tandem cyclization of substrates like ω-acetylenic dienol silyl (B83357) ethers. researchgate.net

Reduction of Carboxylic Acids : In the presence of dihydrogen, rhenium complexes can facilitate the reduction of carboxylic acids to their corresponding alcohols. researchgate.net